molecular formula C17H15F3N2O4 B2658357 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide CAS No. 1421496-94-7

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide

Cat. No. B2658357
CAS RN: 1421496-94-7
M. Wt: 368.312
InChI Key: LSZBEQPFOFZRLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide is a useful research compound. Its molecular formula is C17H15F3N2O4 and its molecular weight is 368.312. The purity is usually 95%.
BenchChem offers high-quality 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,5-dioxopyrrolidin-1-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Nimesulide Derivatives : A study on the synthesis of three nimesulide derivatives, including one structurally similar to the compound , revealed insights into their crystal structures determined from powder X-ray diffraction. This research highlighted the significance of intermolecular interactions, demonstrating the compound's relevance in crystallography and materials science (Dey et al., 2016).

Chemical Stability and Reactivity

  • Stability of Phenols : Research on 2,6-Di-t-butyl-4-(1,1-dialkyl-1-acetamide)-phenols explores the chemical stability and reactivity of phenol derivatives, offering insights into the behavior of acetamide-based compounds under various conditions. This study contributes to understanding the chemical properties and potential applications of similar compounds in pharmaceuticals and materials science (J. Lai, 2001).

Photoreactivity Studies

  • Photoreactions of Flutamide : An investigation into the photoreactions of flutamide, a compound containing elements similar to the trifluoromethyl group, provides insights into the photostability and potential phototoxicity of related chemicals. This research is relevant for the development of safer pharmaceuticals and materials with better environmental stability (Watanabe et al., 2015).

Applications in Drug Design

  • Synthesis of Sigma-1 Receptor Modulator : The synthesis of a fluorinated derivative of a sigma-1 receptor modulator demonstrates the application of complex acetamide derivatives in medicinal chemistry, particularly in the development of neurological disorder treatments. This research highlights the potential pharmaceutical applications of structurally similar compounds (Kuznecovs et al., 2020).

properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O4/c18-17(19,20)12-4-3-5-13(10-12)26-9-2-1-8-21-14(23)11-22-15(24)6-7-16(22)25/h3-5,10H,6-9,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZBEQPFOFZRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Dioxopyrrolidin-1-YL)-N-{4-[3-(trifluoromethyl)phenoxy]but-2-YN-1-YL}acetamide

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